

## Application Notes and Protocols for the Analysis of Cladospolide B

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Cladospolide B is a 12-membered macrolide, a class of polyketide natural products known for their diverse biological activities. First isolated from Cladosporium cladosporioides, this compound and its analogs are of interest to researchers in natural product chemistry, medicinal chemistry, and drug development due to their potential as antifungal and plant growth-regulating agents. Accurate structural elucidation and characterization are paramount for understanding its mechanism of action and for any future synthetic or semi-synthetic derivatization efforts. This document provides detailed application notes and standardized protocols for the comprehensive analysis of Cladospolide B using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

# Structural and Physicochemical Data of Cladospolide B



Parameter	Value	Reference
Molecular Formula	C12H20O4	[1]
Molecular Weight	228.28 g/mol	[1]
IUPAC Name	(3Z,5S,6S,12S)-5,6-dihydroxy- 12-methyl-1-oxacyclododec-3- en-2-one	[1]
CAS Number	96443-55-9	[1]
Appearance	Colorless oil or amorphous powder	[2]

### Spectroscopic Analysis Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like **Cladospolide B** in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments is essential to unambiguously assign all proton and carbon signals and to determine the relative stereochemistry of the molecule.

<sup>1</sup>H and <sup>13</sup>C NMR Data

The following table represents the expected <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **Cladospolide B**, based on published data for related structures and general values for similar functional groups. The exact chemical shifts can vary slightly depending on the solvent and concentration used.



Position	<sup>13</sup> C (δ, ppm)	¹Η (δ, ppm, J in Hz)
1	~165.0 (C=O)	-
2	~122.0 (CH)	~5.9 (d, J = 11.5)
3	~145.0 (CH)	~6.8 (dd, J = 11.5, 8.0)
4	~72.0 (CH)	~4.5 (m)
5	~74.0 (CH)	~3.8 (m)
6	~35.0 (CH <sub>2</sub> )	~1.6 (m), 1.5 (m)
7	~25.0 (CH <sub>2</sub> )	~1.4 (m), 1.3 (m)
8	~28.0 (CH <sub>2</sub> )	~1.5 (m), 1.4 (m)
9	~30.0 (CH <sub>2</sub> )	~1.6 (m), 1.5 (m)
10	~38.0 (CH <sub>2</sub> )	~1.7 (m), 1.6 (m)
11	~78.0 (CH)	~5.1 (m)
12	~21.0 (CH₃)	~1.2 (d, J = 6.5)

### **Mass Spectrometry (MS)**

High-Resolution Mass Spectrometry (HRESIMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. The fragmentation pattern observed in tandem MS (MS/MS) experiments can provide valuable structural information, confirming the connectivity of atoms within the molecule.

High-Resolution Mass Spectrometry Data

lon	Calculated m/z	Observed m/z
[M+H] <sup>+</sup>	229.1434	229.1431
[M+Na] <sup>+</sup>	251.1254	251.1252
[M+K] <sup>+</sup>	267.0993	267.0991



## Experimental Protocols NMR Spectroscopy Protocol

This protocol outlines the steps for acquiring a comprehensive set of NMR spectra for the structural elucidation of **Cladospolide B**.

- 1. Sample Preparation:
- Weigh 5-10 mg of purified Cladospolide B.
- Dissolve the sample in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, CD<sub>3</sub>OD, or DMSO-d<sub>6</sub>). Chloroform-d (CDCl<sub>3</sub>) is a common choice for this type of compound.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for <sup>1</sup>H and <sup>13</sup>C).
- Transfer the solution to a 5 mm NMR tube.
- 2. NMR Instrument Setup and Data Acquisition:
- Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution and sensitivity.
- Tune and shim the probe for the specific sample and solvent.
- Acquire the following spectra at a constant temperature (e.g., 298 K):
  - ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering the range of -1 to 10 ppm, and a relaxation delay of at least 1-2 seconds.
  - <sup>13</sup>C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary compared to the <sup>1</sup>H spectrum. A spectral width of 0 to 200 ppm is typically sufficient.
  - DEPT-135: Differentiate between CH, CH₂, and CH₃ signals.
  - 2D COSY (Correlation Spectroscopy): Identify proton-proton scalar couplings (e.g., H-2 to H-3, H-4 to H-5).



- 2D HSQC (Heteronuclear Single Quantum Coherence): Correlate directly bonded proton and carbon atoms.
- 2D HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond)
   correlations between protons and carbons, which is crucial for establishing the overall carbon skeleton and the position of functional groups.
- 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry.
- 3. Data Processing and Analysis:
- Process the raw data using appropriate software (e.g., MestReNova, TopSpin, ACD/Labs).
   This includes Fourier transformation, phase correction, baseline correction, and calibration to the internal standard.
- Integrate the <sup>1</sup>H NMR signals to determine the relative number of protons.
- Analyze the coupling constants (J-values) in the <sup>1</sup>H NMR spectrum to deduce dihedral angles and connectivity.
- Systematically analyze the 2D spectra to build the molecular structure fragment by fragment.

#### **Mass Spectrometry Protocol**

This protocol describes the general procedure for the analysis of **Cladospolide B** using LC-HRESIMS.

- 1. Sample Preparation:
- Prepare a stock solution of purified Cladospolide B in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- For direct infusion analysis, dilute the stock solution to a final concentration of 1-10  $\mu$ g/mL in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).



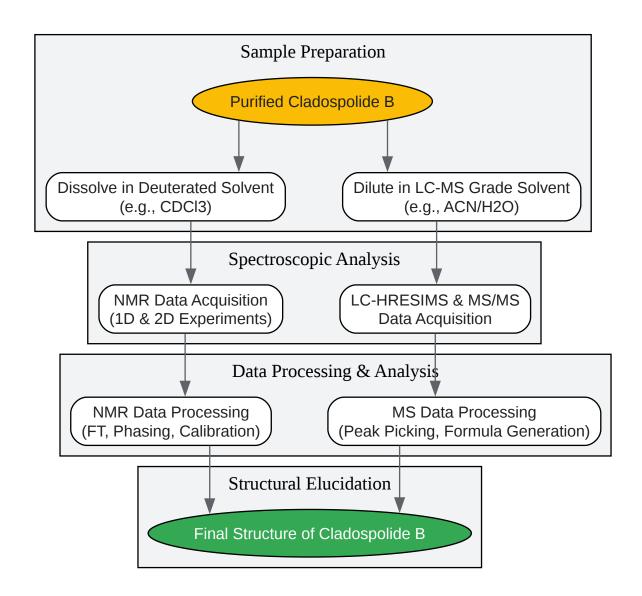
- For LC-MS analysis, dilute the stock solution to a similar concentration in the initial mobile phase.
- Filter the final solution through a 0.22 μm syringe filter to remove any particulate matter.
- 2. LC-MS Instrument Setup and Data Acquisition:
- Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
- LC Method:
  - Column: A reversed-phase C18 column is typically suitable.
  - Mobile Phase A: Water with 0.1% formic acid.
  - Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
  - Gradient: A suitable gradient from a low to a high percentage of mobile phase B should be developed to ensure good separation and peak shape.
  - Flow Rate: Typical flow rates are 0.2-0.5 mL/min for HPLC and 0.3-0.6 mL/min for UHPLC.
  - Injection Volume: 1-10 μL.
- Mass Spectrometer Method:
  - Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally effective for this class of compounds.
  - Mass Range: Scan a mass range that includes the expected molecular ions (e.g., m/z 100-500).
  - Data Acquisition: Acquire full scan data for accurate mass measurement. For structural confirmation, perform tandem MS (MS/MS) experiments using collision-induced dissociation (CID) on the precursor ions of interest ([M+H]+, [M+Na]+).



- 3. Data Processing and Analysis:
- Process the data using the instrument's software.
- Determine the accurate mass of the molecular ions and calculate the elemental composition.
- Analyze the fragmentation pattern from the MS/MS spectra to confirm the structure of Cladospolide B.

### **Visualized Workflows and Pathways**

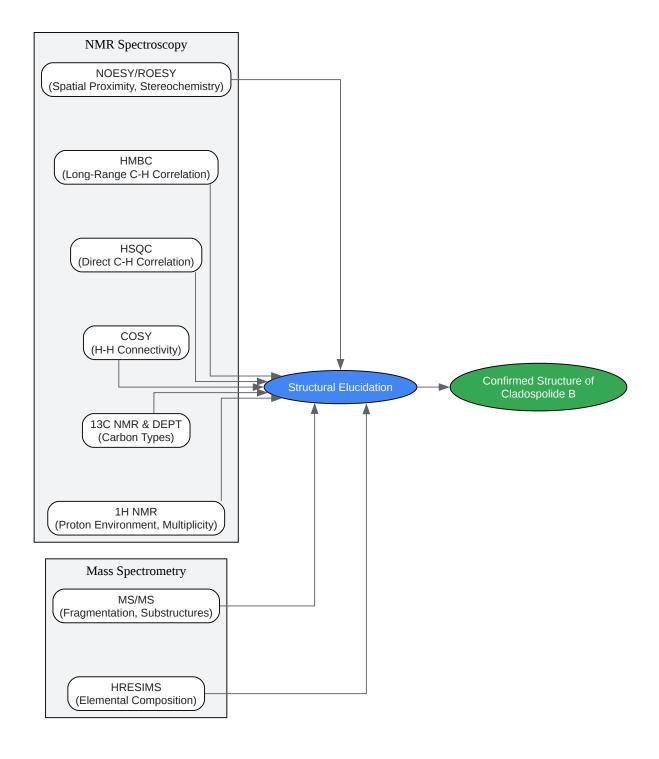
The following diagrams illustrate the logical workflow for the analysis and a conceptual representation of the structural elucidation process.





Click to download full resolution via product page

Caption: Experimental workflow for the analysis of **Cladospolide B**.





Click to download full resolution via product page

Caption: Logical relationships in the structural elucidation of **Cladospolide B**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Analysis of Cladospolide B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1245580#nmr-and-mass-spectrometry-analysis-of-cladospolide-b]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com